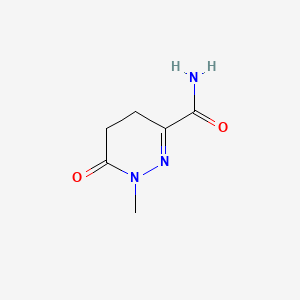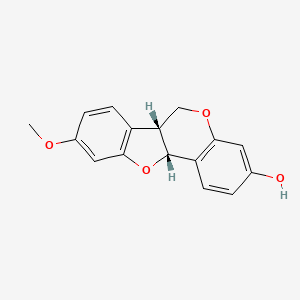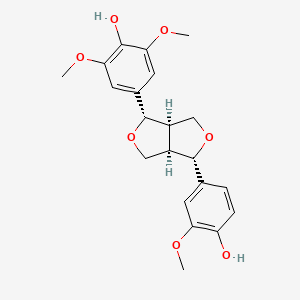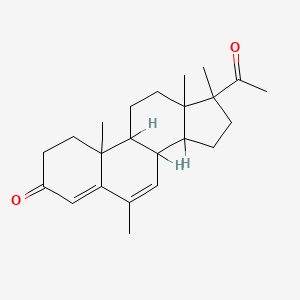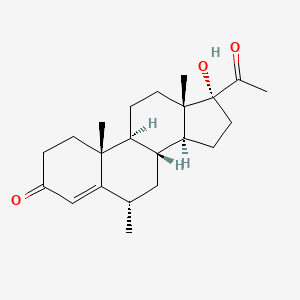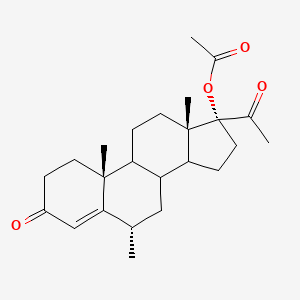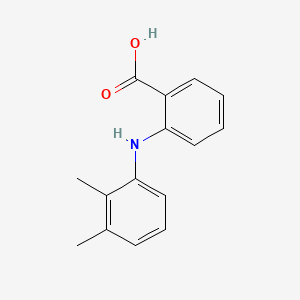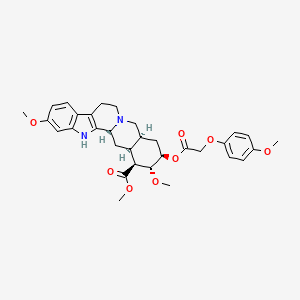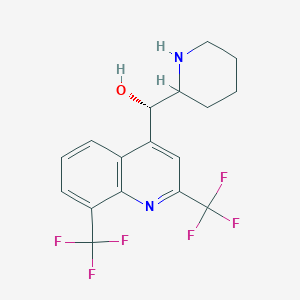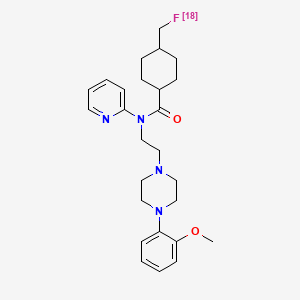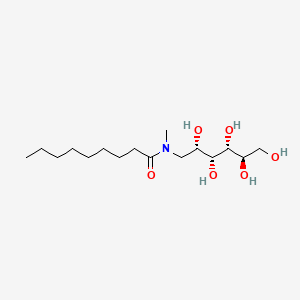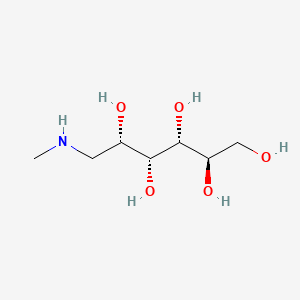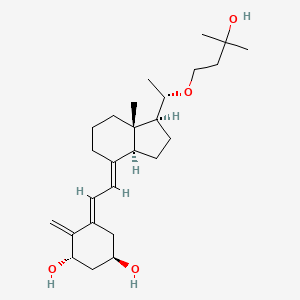
Maxacalcitol
Übersicht
Beschreibung
Maxacalcitol, also known by its trade name Oxarol, is a synthetic analog of vitamin D3 and functions as a vitamin D receptor activator. It is primarily used in the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis and as a topical ointment for psoriasis .
Wissenschaftliche Forschungsanwendungen
Maxacalcitol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird zum Studium von Vitamin-D-Analoga und deren chemischen Eigenschaften verwendet.
Biologie: Es wird verwendet, um die Rolle von Vitamin-D-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: this compound wird zur Behandlung von sekundärem Hyperparathyreoidismus und Psoriasis eingesetzt. .
Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Behandlungen für Erkrankungen im Zusammenhang mit Vitamin-D-Mangel eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an den Vitamin-D-Rezeptor und Bildung eines Komplexes mit dem Retinoid-X-Rezeptor-α. Dieser Komplex bindet dann an spezifische DNA-Bindungsstellen, die als Vitamin-D-Response-Elemente bezeichnet werden, was zur Induktion oder Repression von Zielgenen führt. Dieser Mechanismus führt zur Unterdrückung der Parathormon-Genexpression und zur Förderung der Keratinozytendifferenzierung .
Wirkmechanismus
Target of Action
Maxacalcitol, also known as 22-Oxacalcitriol, is a synthetic analog of vitamin D3 . Its primary target is the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that mediates the biological effects of vitamin D3 .
Mode of Action
This compound binds to the VDR, activating it . This activation leads to changes in gene expression, which can have various effects depending on the cell type and context . For instance, in the case of secondary hyperparathyroidism resulting from hemodialysis, this compound can suppress the synthesis and secretion of parathyroid hormone .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with the VDR . One key pathway is the regulation of calcium homeostasis . By binding to the VDR, this compound can influence the transcription of genes involved in calcium absorption and regulation . Another pathway influenced by this compound is the Nrf2-Keap1 antioxidant pathway, which plays a role in protecting against oxidative stress .
Pharmacokinetics
This compound is transported differently than other vitamin D analogs due to its reduced affinity to the Vitamin D Binding Protein (DBP). It is mainly transported by chylomicrons . This unique transport mechanism influences the bioavailability of this compound . In terms of metabolism, this compound is initially metabolized to three less polar metabolites, and further metabolites are observed through the C-3 epimerization or the C-25 dehydration pathway .
Result of Action
The activation of the VDR by this compound leads to various cellular and molecular effects. For instance, it can suppress the synthesis and secretion of parathyroid hormone in patients with secondary hyperparathyroidism . Additionally, this compound has been shown to attenuate the progression of diabetic nephropathy by suppressing oxidative stress and enhancing the Nrf2-Keap1 pathway .
Biochemische Analyse
Biochemical Properties
Maxacalcitol interacts with the vitamin D receptor, which plays a crucial role in various biochemical reactions . It suppresses the synthesis and secretion of parathyroid hormone, and decreases its concentration in the blood . It also inhibits the proliferation and induces the differentiation of epidermal keratinocytes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used to treat secondary hyperparathyroidism resulting from hemodialysis . It also has a therapeutic effect on psoriasis by suppressing keratinocyte proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the vitamin D receptor, leading to the suppression of parathyroid hormone synthesis and secretion . It also influences cell function by inhibiting the proliferation and promoting the differentiation of epidermal keratinocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in the treatment of plaque psoriasis, improvement continued throughout an 8-week study period, suggesting that further benefit might be obtained if this compound ointment were applied for longer .
Vorbereitungsmethoden
Maxacalcitol wird aus Pregnenolonacetat durch ein neuartiges Verfahren synthetisiert, das eine Kombination aus fünfstufigen organischen Transformationen und einer einstufigen biologischen Transformation beinhaltet. Diese Methode ist kürzer, milder und einfacher als zuvor beschriebene Ansätze. Die Gesamtausbeute dieses nicht optimierten Prozesses beträgt etwa 0,178 % .
Analyse Chemischer Reaktionen
Maxacalcitol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur von this compound zu modifizieren, wodurch seine biologische Aktivität möglicherweise verändert wird.
Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene funktionelle Gruppen in das this compound-Molekül einzuführen, was sich auf seine pharmakologischen Eigenschaften auswirken kann.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
Maxacalcitol wird mit anderen Vitamin-D-Analoga wie Calcitriol, Alfacalcidol, Paricalcitol, Doxercalciferol, Tacalcitol und Calcipotriol verglichen. This compound ist einzigartig in seiner schnellen Clearance aus dem Kreislauf, was anhaltende Wirkungen auf die intestinale Kalziumaufnahme und die Knochenresorption verhindert, während es eine anhaltende Unterdrückung der Parathormon-Genexpression ermöglicht. Dadurch ist es weniger wahrscheinlich, dass es im Vergleich zu anderen Analoga Hyperkalzämie verursacht .
Ähnliche Verbindungen umfassen:
- Calcitriol
- Alfacalcidol
- Paricalcitol
- Doxercalciferol
- Tacalcitol
- Calcipotriol
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Pharmakokinetik und ihren möglichen Nebenwirkungen .
Eigenschaften
CAS-Nummer |
103909-75-7 |
|---|---|
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
5-[2-[(7aS)-1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/t18?,21?,22?,23?,24?,26-/m1/s1 |
InChI-Schlüssel |
DTXXSJZBSTYZKE-AAMRAYDJSA-N |
SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Isomerische SMILES |
CC(C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Kanonische SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
103909-75-7 |
Piktogramme |
Acute Toxic; Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Maxacalcitol; Maxacalcitriol; 22-Oxacalcitriol; MC 1275; OCT; Prezios; Sch 209579; alpha,25-Dihydroxy-22-oxavitamin D3; 22-Oxa-1,25-dihydroxyvitamin D3. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


